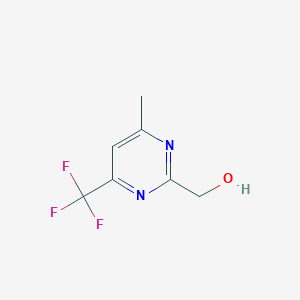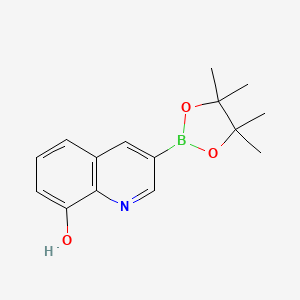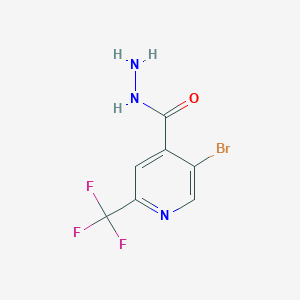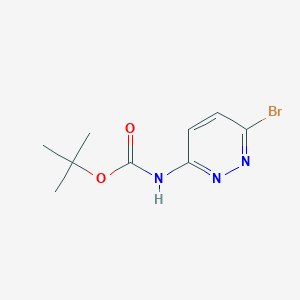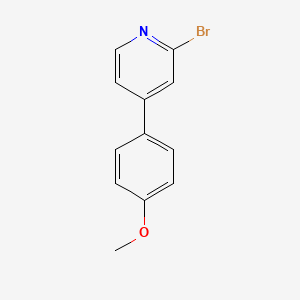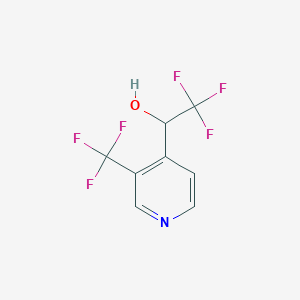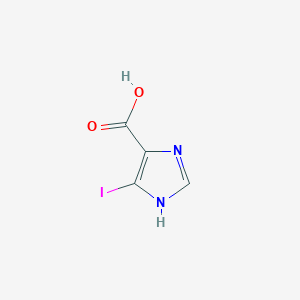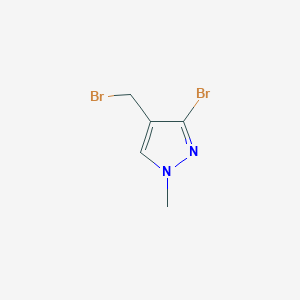
3-Bromo-4-(bromomethyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(bromomethyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of two bromine atoms, one attached to the pyrazole ring and the other to a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(bromomethyl)-1-methyl-1H-pyrazole typically involves the bromination of 1-methyl-1H-pyrazole. The process can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: For industrial-scale production, the bromination reaction can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as iron(III) bromide (FeBr3) can also enhance the efficiency of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-(bromomethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of 3-bromo-4-(bromomethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 3-bromo-4-methyl-1-methyl-1H-pyrazole.
Aplicaciones Científicas De Investigación
3-Bromo-4-(bromomethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(bromomethyl)-1-methyl-1H-pyrazole involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Comparación Con Compuestos Similares
3-Bromo-4-methyl-1H-pyrazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-Bromo-1-methyl-1H-pyrazole: Lacks the bromomethyl group, resulting in different reactivity and applications.
3-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom, leading to different chemical properties.
Uniqueness: 3-Bromo-4-(bromomethyl)-1-methyl-1H-pyrazole is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various bioactive and industrially significant compounds.
Propiedades
IUPAC Name |
3-bromo-4-(bromomethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c1-9-3-4(2-6)5(7)8-9/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHUZQBQDSIOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

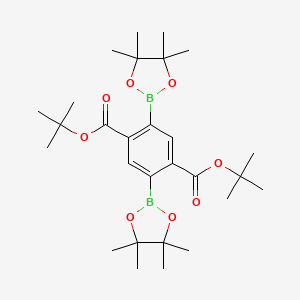
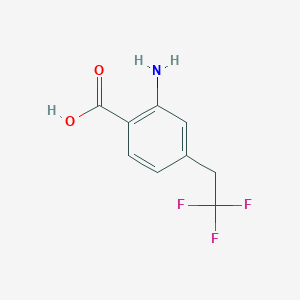

![Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15248186.png)
